5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-21(2,3)16-10-12-17(13-11-16)26-20-18(14-22-25)19(23-24(20)4)15-8-6-5-7-9-15/h5-14,25H,1-4H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEVGVRBVJOMEN-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or enones.
Introduction of the phenylsulfanyl group: This step often involves the use of thiol reagents in the presence of a suitable catalyst to introduce the sulfanyl group onto the pyrazole ring.
Addition of the tert-butyl group: This can be accomplished through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the oxime group: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group allows for further functionalization, making it an attractive target for synthetic chemists .
2. Reaction Mechanisms
The compound undergoes several types of reactions:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Can reduce nitrile groups to amines.
- Substitution : Engages in electrophilic and nucleophilic substitutions at the phenyl and pyrazole rings.
Biological Applications
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways essential for survival .
2. Anticancer Properties
The compound has been investigated for its anticancer potential. Similar pyrazole derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. These effects may be attributed to interactions with specific molecular targets involved in cellular signaling pathways related to inflammation and apoptosis.
Medicinal Chemistry
1. Enzyme Inhibition
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has been explored for its potential as an enzyme inhibitor. Its structure suggests interactions with active sites of enzymes, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial .
2. Receptor Modulation
The compound may also function as a receptor modulator, influencing receptor activity through binding interactions. This aspect is particularly relevant in drug development for conditions such as inflammation and cancer .
Industrial Applications
1. Material Science
In industry, this compound can be utilized in the development of new materials and catalysts. Its unique structural features allow it to participate in reactions that can lead to innovative materials with desirable properties .
2. Green Chemistry Initiatives
The synthesis methods for this compound can be optimized using environmentally friendly solvents and catalysts, aligning with green chemistry principles aimed at reducing environmental impact while enhancing product yield and purity.
Mechanism of Action
The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the phenylsulfanyl group can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Sulfanyl Group Modifications
- 5-(3-Chlorophenylsulfanyl) Analogs (e.g., ): These compounds feature a 3-chlorophenylsulfanyl group. Steric Effects: The tert-butyl group in the target compound creates greater steric hindrance than Cl, which may reduce intermolecular interactions in crystalline states .
- 5-[(4-Bromophenyl)sulfanyl] Analog (): Bromine’s larger atomic radius increases molecular weight (vs.
Position 3 Substitutions
Oxime Functionalization
- O-(4-Chlorobenzoyl) Oxime (): Esterification with a chlorobenzoyl group increases molecular weight and may improve hydrolytic stability compared to unsubstituted oximes. O-(4-Fluorobenzyl) Oxime (): The fluorobenzyl group combines moderate lipophilicity with electronic effects, balancing solubility and membrane permeability.
Structural and Physicochemical Properties
Notes:
- Lipophilicity : The tert-butyl group increases logP significantly compared to halogenated analogs, suggesting improved blood-brain barrier penetration in pharmacological contexts.
- Crystallography : The target compound’s tert-butyl group likely induces distinct crystal packing vs. smaller substituents, as seen in SHELX-refined structures (R factors: 0.049–0.088 in analogs) .
Biological Activity
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the reaction of 4-(tert-butyl)thiophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures .
Chemical Structure
The compound features a pyrazole ring, a sulfanyl group, and a tert-butyl substituent, which contribute to its unique chemical reactivity and potential biological activity. The molecular formula is C19H24N2OS, with a molecular weight of approximately 320.47 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole carbaldehydes possess antibacterial effects against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that the compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation .
The mechanism of action for this compound appears to involve interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or disrupt protein-protein interactions, leading to altered cellular functions .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited bactericidal activity against MRSA strains with an MIC ranging from 62.216 to 124.432 μg/mL .
Study 2: Anticancer Properties
In another investigation, the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM, suggesting its potential as a lead compound for further development in anticancer therapy .
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 5-{[4-(methyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole | Methyl instead of tert-butyl | Different steric effects |
| 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Sulfonyl instead of sulfanyl | Increased solubility |
| 5-{[4-(tert-butyl)phenoxy]methyl}-3-methyl-1-phenyldihydropyrrole | Different ring system | Altered pharmacokinetics |
This table illustrates how variations in substituents can lead to significant differences in chemical behavior and biological activity.
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of pyrazole-oxime derivatives typically involves a multi-step process:
Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., acetic acid) to form the pyrazole ring .
Sulfanyl Group Introduction : Nucleophilic substitution at the pyrazole C-5 position using 4-(tert-butyl)thiophenol in the presence of a base (e.g., K₂CO₃) .
Oxime Formation : Reaction of the aldehyde group with hydroxylamine hydrochloride in ethanol under reflux .
Optimization Tips :
- Use high-purity starting materials to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Recrystallize the final product from a mixed solvent system (e.g., ethanol:water) to enhance purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Single-Crystal X-ray Diffraction (SC-XRD) :
Advanced: How do electronic effects of the tert-butyl and phenyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The tert-butyl group at the 4-position creates steric hindrance, reducing accessibility for electrophilic attacks. Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to mitigate this .
- Electronic Effects :
- Compare reaction rates with analogs lacking tert-butyl/phenyl groups.
- Use DFT calculations (e.g., Gaussian09) to map electron density distribution .
Advanced: How can contradictory crystallographic data (e.g., bond angles) be resolved during structure refinement?
Methodological Answer:
- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce errors in electron density maps .
- Refinement Strategies :
- Cross-Validation : Compare with analogous structures (e.g., 5-(3-chlorophenylsulfanyl) derivatives ) to identify systemic errors.
Advanced: What mechanistic insights can be gained from studying the oxime’s tautomeric equilibrium?
Methodological Answer:
- Tautomer Characterization :
- Computational Modeling :
- Impact on Reactivity :
Basic: What safety protocols are recommended for handling sulfanyl- and oxime-containing intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood for volatile intermediates (e.g., thiophenol derivatives) .
- Waste Disposal : Quench reactive oximes with aqueous FeCl₃ before disposal to prevent exothermic decomposition .
- Storage : Keep under inert atmosphere (N₂/Ar) to avoid oxidation of the sulfanyl group .
Advanced: How can computational methods predict biological activity based on structural features?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
- ADMET Prediction :
- SwissADME to assess pharmacokinetics (e.g., logP ~3.5 for blood-brain barrier penetration) .
Advanced: What strategies mitigate challenges in scaling up the synthesis for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
